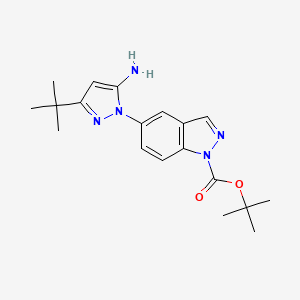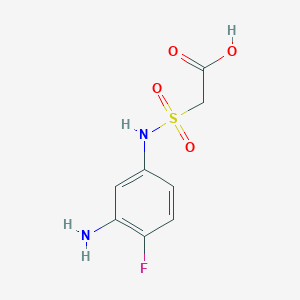
Ethyl 2-chloro-5-sulfamoylthiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-chloro-5-sulfamoylthiophene-3-carboxylate is an organic compound belonging to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This compound is characterized by the presence of a chloro group, a carboethoxy group, and a sulfonamide group attached to the thiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-chloro-5-sulfamoylthiophene-3-carboxylate typically involves the chlorination of thiophene derivatives followed by sulfonation and esterification reactions. One common method includes the following steps:
Chlorination: Thiophene is chlorinated using chlorine gas or a chlorinating agent such as sulfuryl chloride to produce 5-chlorothiophene.
Esterification: Finally, the sulfonamide derivative undergoes esterification with ethanol in the presence of an acid catalyst to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient separation techniques, and recycling of reagents to minimize waste and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-chloro-5-sulfamoylthiophene-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various amine or thiol derivatives, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
Ethyl 2-chloro-5-sulfamoylthiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl 2-chloro-5-sulfamoylthiophene-3-carboxylate involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The exact molecular pathways and targets depend on the specific application and biological context .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chlorothiophene-2-sulfonamide: Shares the thiophene and sulfonamide groups but lacks the carboethoxy group.
4-Carboethoxythiophene-2-sulfonamide: Similar structure but without the chloro group.
5-Chloro-2-thiophenecarboxaldehyde: Contains the chloro and thiophene groups but has a different functional group (carboxaldehyde) instead of sulfonamide.
Uniqueness
Ethyl 2-chloro-5-sulfamoylthiophene-3-carboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C7H8ClNO4S2 |
|---|---|
Poids moléculaire |
269.7 g/mol |
Nom IUPAC |
ethyl 2-chloro-5-sulfamoylthiophene-3-carboxylate |
InChI |
InChI=1S/C7H8ClNO4S2/c1-2-13-7(10)4-3-5(14-6(4)8)15(9,11)12/h3H,2H2,1H3,(H2,9,11,12) |
Clé InChI |
DUIBRFKXCLWWPJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(SC(=C1)S(=O)(=O)N)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Benzamide,n-[3-(7-chloro-1,2-dihydro-1-methyl-2-oxo-1,6-naphthyridin-3-yl)-4-methylphenyl]-3-(trifluoromethyl)-](/img/structure/B8510433.png)

![5,6,7,8-Tetrahydro-4H-oxazolo[4,5-d]azepin-2-ylamine](/img/structure/B8510440.png)





![1-[4-(1,2,3,4-Tetrahydro-isoquinolin-6-yl)-phenyl]-ethanone](/img/structure/B8510499.png)




![3H-Naphtho[1,2-E][1,2]oxazine](/img/structure/B8510542.png)
